

# Purification of Dichloromaleic anhydride by sublimation and recrystallization

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## Compound of Interest

Compound Name: Dichloromaleic anhydride

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## Technical Support Center: Purification of Dichloromaleic Anhydride

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of **dichloromaleic anhydride** by sublimation and recrystallization.

## Frequently Asked Questions (FAQs)

Q1: What is **dichloromaleic anhydride** and what are its key properties?

**Dichloromaleic anhydride** ( $C_4Cl_2O_3$ ) is a reactive chemical intermediate used in the synthesis of fungicides, flame-retardant polyesters, and other organic compounds.<sup>[1][2]</sup> It typically appears as a white to beige crystalline solid.<sup>[3]</sup> Key physical and chemical properties are summarized in the table below.

Q2: Why is purification of **dichloromaleic anhydride** necessary?

Synthetic routes, such as the chlorination of maleic anhydride, can produce by-products like monochloromaleic anhydride and trichlorosuccinic anhydride.<sup>[4]</sup> These impurities have similar boiling points, making separation by distillation difficult and necessitating purification by other means such as recrystallization or sublimation to ensure high purity for subsequent reactions.<sup>[4]</sup>

Q3: What are the primary methods for purifying **dichloromaleic anhydride**?

The two most effective and commonly cited methods for purifying **dichloromaleic anhydride** are vacuum sublimation and recrystallization.[1] Sublimation is a solvent-free method that transitions the solid directly to a gas, leaving non-volatile impurities behind.[5] Recrystallization involves dissolving the impure solid in a hot solvent and allowing the pure compound to crystallize upon cooling.[4]

Q4: What safety precautions should be taken when handling **dichloromaleic anhydride**?

**Dichloromaleic anhydride** is a skin, eye, and respiratory irritant.[3] It is also sensitive to moisture and will hydrolyze to form dichloromaleic acid.[6][7] Therefore, it is crucial to:

- Handle the compound in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Work under anhydrous or inert atmosphere conditions where possible to prevent hydrolysis.  
[1]
- Store in a tightly sealed container in a cool, dry place (e.g., 2-8°C).[8]

## Data Presentation

### Table 1: Physical & Chemical Properties of Dichloromaleic Anhydride

Property	Value	Citations
CAS Number	1122-17-4	[1]
Molecular Formula	C <sub>4</sub> Cl <sub>2</sub> O <sub>3</sub>	[8]
Molecular Weight	166.95 g/mol	
Appearance	White to beige crystalline solid	[3]
Melting Point	~118-121 °C	[9]
Boiling Point	170.5 °C @ 760 mmHg	[10]
130 °C @ 100 Torr	[9]	
Solubility	Slightly soluble in heated chloroform and methanol.	[1][8]
Recrystallization from carbon tetrachloride and hexane is possible.		
	[1][4]	

## Experimental Protocols

### Protocol 1: Purification by Vacuum Sublimation

This method is effective for removing non-volatile impurities and can yield high-purity crystals. The principle relies on heating the solid under reduced pressure, allowing it to transition directly into a gas, which then deposits as a pure solid on a cooled surface.[5]

Materials:

- Crude **dichloromaleic anhydride**
- Sublimation apparatus (including a cold finger condenser)
- Heating mantle or oil bath
- Vacuum pump with a cold trap
- Source of coolant (e.g., circulating water or a dry ice/acetone slurry)

#### Procedure:

- **Preparation:** Ensure the sublimation apparatus is clean and thoroughly dry. Crush any large chunks of crude **dichloromaleic anhydride** into a fine powder to increase surface area.
- **Loading:** Place the crude, dry solid (up to 10 g for a standard laboratory apparatus) into the bottom of the sublimation vessel.
- **Assembly:** Lightly grease the joint and assemble the apparatus, inserting the cold finger. Secure the apparatus with a clamp.
- **Evacuation:** Connect the apparatus to a vacuum pump via a cold trap. Slowly evacuate the system. A pressure below 1 mmHg is generally effective.
- **Cooling:** Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.
- **Heating:** Gently heat the bottom of the sublimation vessel using a heating mantle or oil bath. Start with a low temperature and gradually increase it. The target temperature should be below the compound's melting point (~120°C). A temperature range of 80-110°C is a good starting point.
- **Sublimation:** The solid will begin to sublime from the bottom of the vessel and deposit as pure crystals on the cold finger. Monitor the process to avoid overheating, which can cause melting or decomposition.
- **Completion:** Continue until a sufficient amount of product has collected on the cold finger and most of the crude material is gone.
- **Cool Down:** Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.
- **Venting & Collection:** Slowly and carefully vent the apparatus, preferably with an inert gas like nitrogen. Disassemble the apparatus and scrape the purified crystals from the cold finger onto a pre-weighed watch glass.

## Protocol 2: Purification by Recrystallization

This classic technique separates the compound from soluble and insoluble impurities based on differences in solubility. A patent describes a successful recrystallization using carbon tetrachloride.<sup>[4]</sup>

Materials:

- Crude **dichloromaleic anhydride**
- Erlenmeyer flask
- Heating source (hot plate with stirrer)
- Recrystallization solvent (e.g., Carbon Tetrachloride ( $\text{CCl}_4$ ) or Chloroform ( $\text{CHCl}_3$ ))
- Büchner funnel and filter flask
- Filter paper
- Ice bath

Procedure:

- **Dissolution:** Place the crude **dichloromaleic anhydride** in an Erlenmeyer flask with a stir bar. In a fume hood, add a minimal amount of the chosen solvent (e.g., for 10 g of crude solid, start with ~20 mL of  $\text{CCl}_4$ ).<sup>[4]</sup>
- **Heating:** Gently heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add small portions of additional hot solvent if necessary to achieve full dissolution. Avoid using a large excess of solvent to maximize yield.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
- **Crystallization:** Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

- **Chilling:** Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals. A patent suggests cooling to approximately 5°C.<sup>[4]</sup>
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals thoroughly under vacuum to remove all traces of solvent.

## Troubleshooting Guides

### Sublimation Issues

Q: My compound is not subliming, even with heat. What's wrong? A: This is typically due to two issues: the temperature is too low, or the vacuum is not strong enough.<sup>[5]</sup> First, check your vacuum pump and all connections for leaks to ensure you are reaching a sufficiently low pressure. If the vacuum is good, gradually increase the temperature, but do not exceed the compound's melting point of ~120°C.

Q: The product is collecting on the walls of the flask instead of the cold finger. How can I fix this? A: This indicates an insufficient temperature gradient between the bottom of the flask and the cold finger. The walls of the flask are cool enough for the sublimed gas to deposit. Try insulating the sides of the sublimation apparatus with glass wool or aluminum foil to keep them warm. Ensure your cold finger is positioned correctly and is sufficiently cold.

Q: My purified product looks wet or pasty on the cold finger. Why? A: This is often caused by residual solvent in your crude material or by atmospheric moisture condensing on the cold finger before sublimation begins. Ensure your starting material is completely dry before starting. To prevent condensation, apply the vacuum first and only begin circulating coolant in the cold finger just before you start heating.

### Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution as a liquid. This often

happens if the melting point of the solute is lower than the boiling point of the solvent or if there are significant impurities.<sup>[11]</sup>

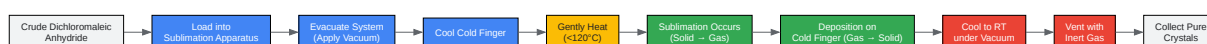
- Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool again, perhaps more slowly.<sup>[11]</sup>
- Solution 2: Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.
- Solution 3: Add a "seed crystal" (a tiny crystal from a previous successful crystallization) to the cooled solution to provide a nucleation site.
- Solution 4: If the problem persists, the chosen solvent may be unsuitable. Recover the compound by evaporating the solvent and attempt the recrystallization with a different solvent or a mixed-solvent system.<sup>[12]</sup>

Q: I have a very low yield after recrystallization. How can I improve it? A: Low yield is commonly caused by using too much solvent, not allowing sufficient time for crystallization in the ice bath, or washing the collected crystals with room-temperature solvent (which can redissolve some product). To improve yield, use the minimum amount of hot solvent required for dissolution, ensure the solution is thoroughly chilled before filtering, and always wash the crystals with a minimal amount of ice-cold solvent.

Q: My product is still colored after one recrystallization. What's next? A: If the product remains colored, the impurities may be highly soluble. You can try a second recrystallization.

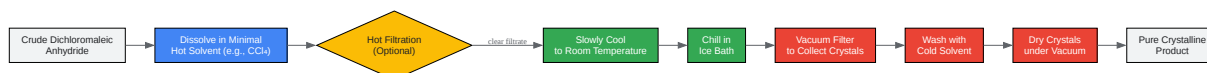
Alternatively, after dissolving the crude solid but before the cooling step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the filtrate to cool and crystallize.

## Mandatory Visualizations



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Caption: Experimental workflow for the purification of **dichloromaleic anhydride** by vacuum sublimation.



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Caption: Experimental workflow for the purification of **dichloromaleic anhydride** by recrystallization.

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